Benzanilide

Catalog No.
S571161
CAS No.
93-98-1
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzanilide

CAS Number

93-98-1

Product Name

Benzanilide

IUPAC Name

N-phenylbenzamide

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZVSKZLHKADLHSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Synonyms

benzanilide

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Benzanilide is an organic compound characterized by the formula C₁₃H₁₁N₁O, specifically represented as C₆H₅C(O)NHC₆H₅. It appears as a white solid and is primarily utilized in various industrial applications, including the synthesis of dyes, active pharmaceutical ingredients, and perfumes. Additionally, it serves as a model compound in studies related to amide interactions, particularly in reactions involving epoxy compounds and beta-cyclodextrin's influence on photorearrangement processes involving acetanilide and ethyl phenyl carbonate .

Benzanilide may cause skin and eye irritation upon contact. It is advisable to wear appropriate personal protective equipment (PPE) while handling the compound. Safety data sheets (SDS) provide detailed information on the specific hazards and handling precautions [].

Please Note:

  • The mechanism of action for benzanilide is not applicable as it doesn't have a specific biological function.
  • Due to its potential irritant properties, experimental procedures involving benzanilide should be conducted under supervision and following proper laboratory safety protocols.

Model Compound for Amide Reactions:

Benzanilide serves as a valuable model compound for studying various reactions involving amides, a crucial functional group in organic chemistry. Its simple structure and well-defined reactivity make it ideal for investigating the behavior of amides in diverse reaction conditions. Researchers employ benzanilide to understand fundamental aspects of amide chemistry, such as:

  • Nucleophilic Acylation: This reaction involves the attack of a nucleophile on the carbonyl carbon of the amide group. By studying the reaction of benzanilide with different nucleophiles, researchers gain insights into the factors affecting reactivity and selectivity in such reactions https://www.smolecule.com/.
  • Hydrolysis: The study of benzanilide hydrolysis, the cleavage of the amide bond by water, provides valuable information about the stability and reactivity of amides under various conditions .

Investigation of Supramolecular Interactions:

Benzanilide plays a role in exploring supramolecular interactions, the non-covalent interactions responsible for the organization of molecules into well-defined assemblies. Researchers utilize benzanilide as a model molecule to study:

  • Hydrogen Bonding: Benzanilide exhibits strong hydrogen bonding capabilities due to the presence of the NH and C=O groups. By studying the interaction of benzanilide with other molecules capable of hydrogen bonding, researchers gain insights into the formation and stability of supramolecular structures .
  • Inclusion Complexes: Benzanilide can form inclusion complexes with cyclodextrins, cyclic oligosaccharides with a cage-like structure. Studying these complexes helps researchers understand the factors governing the formation and properties of inclusion complexes, which have potential applications in drug delivery and other areas .

Synthesis of New Compounds:

Due to its reactivity and the presence of the amide functionality, benzanilide serves as a valuable precursor for the synthesis of various new compounds. Researchers employ benzanilide in:

  • Preparation of Derivatives: By modifying the functional groups of benzanilide, researchers can create a diverse range of new derivatives with potential applications in various fields. These derivatives can retain the beneficial properties of the amide group while introducing specific functionalities for tailored purposes .
  • Development of New Materials: Benzanilide can be incorporated into the design and synthesis of novel materials with desired properties. For example, researchers have explored the use of benzanilide derivatives in the development of liquid crystals and organic semiconductors .

Benzanilide is synthesized through the reaction of benzoic acid with aniline, where the amide bond formation occurs. This reaction can also be facilitated by employing benzoyl chloride with substituted anilines to yield various benzanilide derivatives. The compound exhibits reactivity with aryl triflates in the presence of palladium-based catalysts, leading to diarylation products .

In terms of chemical behavior, benzanilide participates in diverse reactions, including:

  • Amide bond formation: Utilizing native chemical ligation mechanisms.
  • Reactivity with electrophiles: Such as aryl triflates under catalytic conditions.
  • Photochemical studies: Investigating rearrangements influenced by cyclodextrins .

Research has highlighted the biological significance of benzanilides, particularly in pharmacology. Some derivatives exhibit spasmolytic activity, which can be beneficial in treating gastrointestinal disorders. Studies have indicated that certain benzanilide derivatives may act as selective inhibitors for specific enzymes, showcasing potential therapeutic applications .

Moreover, benzanilide itself has been explored for its interactions with biological targets, particularly in the context of drug discovery and development. Its derivatives have been shown to possess varying degrees of affinity for different biological receptors .

Benzanilide can be synthesized through several methods:

  • Direct Reaction: Treating benzoic acid with aniline under appropriate conditions leads to the formation of benzanilide.
  • Using Benzoyl Chloride: Reacting benzoyl chloride with substituted anilines provides a pathway to various benzanilide derivatives.
  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate amide bond formation effectively, often employing palladium-doped clay catalysts under solvent-free conditions .
  • Native Chemical Ligation: A novel approach where benzanilides are formed via reactions involving thioesters and mercaptoaniline derivatives .

Benzanilide finds utility across several domains:

  • Pharmaceuticals: As a building block for active pharmaceutical ingredients.
  • Dyes and Pigments: In the manufacturing of colorants.
  • Perfumes: Used for its aromatic properties.
  • Research: As a model compound in studying amide reactions and photochemical processes .

Interaction studies have focused on how benzanilides interact with various biological molecules and systems. For instance:

  • Affinity Studies: Derivatives have been tested for their binding affinities to specific receptors or enzymes.
  • Mechanistic Studies: Investigations into how structural modifications impact biological activity and interaction profiles.
  • Toxicological Assessments: Evaluating the safety and efficacy of benzanilides in biological systems .

Benzanilide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
AcetanilideC₈H₉NOCommonly used as a pain reliever; simpler amide structure.
N-BenzylanilineC₁₃H₁₁NLacks the carbonyl group present in benzanilide; used in dye manufacturing.
BenzamideC₇H₇NOA simpler derivative without the phenyl substituent; used in pharmaceutical synthesis.
N-PhenylbenzamideC₁₃H₁₁N₁OSimilar structure but varies in substituents affecting its reactivity and applications.

Benzanilide's uniqueness lies in its dual aromatic character and its utility in both synthetic organic chemistry and medicinal applications, making it a versatile compound within this class of chemicals.

XLogP3

2.6

LogP

2.62 (LogP)

Appearance

Powder

Melting Point

163.0 °C

UNII

AK1B12366O

Other CAS

93-98-1

Wikipedia

Benzanilide

General Manufacturing Information

Benzamide, N-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS

Vincent Devreux, Sylvain Combet, Emmanuelle Clabaux, Estelle D Gueneau
PMID: 32960150   DOI: 10.1080/19440049.2020.1802068

Abstract

A collaborative study was conducted to understand the correlation between pigments purity profile (primary aromatic amine content of the pigments) and the behaviour of these PAAs during cold water extraction (CWE) tests according to EN 645. From a selection of organic pigments based on seven colour indexes (PR122, PR184, PO13, PY74, PY111, PY138 and PY155), the pigment purity profile was established according to European Resolution AP (89) 1, then mono-pigmented inks were prepared and napkins printed with these inks. In a second step, cold water extraction and PAA determination were performed by two independent laboratories. In one laboratory, an analytical method based on LC-MS/MS was used, whereas in the other laboratory a method based on LC-HRMS using Orbitrap technology was developed for the simultaneous analysis of 35 PAAs. Good qualitative results were obtained if we consider that at significant levels the PAAs were positively detected in both laboratories, except for 3-amino-4-methoxybenzanilide and 8-amino-2-methyl-quinoline, for which inter-laboratory differences were observed. It was also shown that no contamination from unexpected PAAs was detected. The comparison between pigment analysis and CWE results shows that if the pigment purity profile is of major importance, other parameters such as pigment surface treatment, ink grinding process or ink formulation could have an important influence on the CWE results. For such sensitive applications, for example napkins or other Food Contact Materials (FCM), it is therefore recommended not only to select a pigment with a good purity profile but also to test the pigment in the final application. Finally, this work highlights the difficulty of validating a product on a single analysis and shows the importance of a multilevel global assessment on worst case application.


Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting

Muhammad Murtaza Hassan, Johan Israelian, Nabanita Nawar, Giovanni Ganda, Pimyupa Manaswiyoungkul, Yasir S Raouf, David Armstrong, Abootaleb Sedighi, Olasunkanmi O Olaoye, Fettah Erdogan, Aaron D Cabral, Fabrizio Angeles, Rabia Altintas, Elvin D de Araujo, Patrick T Gunning
PMID: 32672458   DOI: 10.1021/acs.jmedchem.0c01025

Abstract

Histone deacetylases (HDACs) are an attractive therapeutic target for a variety of human diseases. Currently, all four FDA-approved HDAC-targeting drugs are nonselective, pan-HDAC inhibitors, exhibiting adverse side effects at therapeutic doses. Although selective HDAC inhibition has been proposed to mitigate toxicity, the targeted catalytic domains are highly conserved. Herein, we describe a series of rationally designed, conformationally constrained, benzanilide foldamers which selectively bind the catalytic tunnel of HDAC8. The series includes benzanilides,
,
, and
, which exhibit potent
HDAC8 activity (IC
= 66, 23, and 66 nM, respectively) and up to 410-fold selectivity for HDAC8 over the next targeted HDAC. Experimental and computational analyses of the benzanilide structure docked with human HDAC8 enzyme showed the adoption of a low-energy L-shaped conformer that favors HDAC8 selectivity. The conformationally constrained HDAC8 inhibitors present an alternative biological probe for further determining the clinical utility and safety of pharmacological knockdown of HDAC8 in diseased cells.


An example of how to establish the thermodynamic stability relationship between two polymorphs of a compound highly prone to solvate formation

Norbert Nagel, Bruno Baumgartner, Harald Berchtold
PMID: 31954182   DOI: 10.1016/j.ejps.2020.105215

Abstract

Upon transition from research to development, a new chemical entity, which acts upon the Kv1.5-potassium channel and blocks potassium flow in the atrium of the human heart, has been subjected to a crystallization screen. The sodium salt of an anthranilic acid amide with a heteroarylsulfonyl side chain forms solvates from all tested organic solvents. Solvent-free crystalline phases can only be obtained by drying certain solvates under suitable conditions. Two well crystalline solvent-free phases can be obtained this way. Three different methods were applied to determine their thermodynamic stability relationship from melting, solution and eutectic melting data. The different approaches are discussed and compared with respect to their accuracy and limitations.


Riboflavin as Photoredox Catalyst in the Cyclization of Thiobenzanilides: Synthesis of 2-Substituted Benzothiazoles

Lydia M Bouchet, Adrián A Heredia, Juan E Argüello, Luciana C Schmidt
PMID: 31887062   DOI: 10.1021/acs.orglett.9b04384

Abstract

Benzothiazoles are synthesized from thiobenzanilides using riboflavin as a photosensitizer and potassium peroxydisulfate as a sacrificial oxidizing agent under visible light irradiation. The methodology accepts a broad range of functional groups and affords the 2-substituted benzothiazoles by transition-metal-free organic photoredox catalysis under very mild conditions.


Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors

Rosaura Padilla-Salinas, Rachel Anderson, Kentaro Sakaniwa, Shuting Zhang, Patrick Nordeen, Chuanjun Lu, Toshiyuki Shimizu, Hang Yin
PMID: 31687820   DOI: 10.1021/acs.jmedchem.9b01201

Abstract

Endosomal toll-like receptors (TLRs)
and
recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, and guanosine analogues. Substantial evidence is present linking chronic inflammation mediated specifically by TLR7 to the progression of autoimmunity. We identified a new TLR7/8 dual inhibitor (
) and a TLR8-specific inhibitor (
) based on our previous screen targeting TLR8. Compound
, bearing a benzanilide scaffold, was found to inhibit TLR7 and TLR8 at low micromolar concentrations. We envisioned making modifications on the benzanilide scaffold of
resulting in a class of highly specific TLR7 inhibitors. Our efforts led to the discovery of a new TLR8 inhibitor (
) and identification of a TLR7/8 dual inhibitor (
), bearing a distinct diphenyl ether skeleton, with potential for TLR7 selectivity optimization. Given the role of TLR8 in autoimmunity, we also optimized the potency of
and developed a new TLR8 inhibitor bearing a 1,3,4-oxadiazole motif.


Synthesis and structure-activity relationships of novel, potent, orally active hypoxia-inducible factor-1 inhibitors

Satoshi Nagao, Yoshinobu Yamane, Setsuo Funasaka, Keigo Tanaka, Kazuki Miyazaki, Yoshihiko Kotake, Jun-ichi Kamata, Saori Watanabe-Miyano, Osamu Toyama, Yoichi Ozawa, Yoshiharu Mizui, Kiyoshi Okamoto, Daisuke Ito
PMID: 25139751   DOI: 10.1016/j.bmc.2014.07.020

Abstract

Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers and therefore represents an attractive target for novel antitumor agents. We explored small molecule inhibitors of the HIF-1 pathway. Using high-throughput-screening, we identified benzanilide compound 1 (IC50=560 nM) as a seed. Subsequent extensive derivatization led to the discovery of compounds 43a and 51d, with anti-HIF-1 activities in vitro (IC50=21 and 0.47 nM, respectively), and in vivo. Additionally, 43a (12.5-100mg/kg) also displayed in vivo anti-tumor efficacy, without influencing body weight.


Direct N-cyclopropylation of secondary acyclic amides promoted by copper

Emilie Racine, Florian Monnier, Jean-Pierre Vors, Marc Taillefer
PMID: 23863880   DOI: 10.1039/c3cc42575d

Abstract

The N-cyclopropylation of aromatic and aliphatic secondary acyclic amides, known to be poor nucleophiles, has been accomplished using a simple and cheap copper system. The corresponding tertiary acyclic amides, which constitute a wide family of biologically active compounds, have been obtained in good to excellent yields.


Practically convenient and industrially-aligned methods for iridium-catalysed hydrogen isotope exchange processes

A R Cochrane, C Idziak, W J Kerr, B Mondal, L C Paterson, T Tuttle, S Andersson, G N Nilsson
PMID: 24756541   DOI: 10.1039/c4ob00465e

Abstract

The use of alternative solvents in the iridium-catalysed hydrogen isotope exchange reaction with developing phosphine/NHC Ir(I) complexes has identified reaction media which are more widely applicable and industrially acceptable than the commonly employed chlorinated solvent, dichloromethane. Deuterium incorporation into a variety of substrates has proceeded to deliver high levels of labelling (and regioselectivity) in the presence of low catalyst loadings and over short reaction times. The preparative outputs have been complemented by DFT studies to explore ligand orientation, as well as solvent and substrate binding energies within the catalyst system.


Novel Promising Estrogenic Receptor Modulators: Cytotoxic and Estrogenic Activity of Benzanilides and Dithiobenzanilides

Malgorzata Kucinska, Maria-Dolores Giron, Hanna Piotrowska, Natalia Lisiak, Walter H Granig, Francisco-Javier Lopez-Jaramillo, Rafael Salto, Marek Murias, Thomas Erker
PMID: 26730945   DOI: 10.1371/journal.pone.0145615

Abstract

The cytotoxicity of 27 benzanilides and dithiobenzanilides built on a stilbene scaffold and possessing various functional groups in aromatic rings previously described for their spasmolytic properties was assayed on three human cancer cell lines (A549 -lung adenocarcinoma, MCF-7 estrogen dependent breast adenocarcinoma and MDA-MB-231 estrogen independent breast adenocarcinoma) and 2 non-tumorigenic cell lines (CCD39Lu-lung fibroblasts, MCF-12A - breast epithelial). Three compounds (6, 15 and 18) showed selective antiproliferative activity against estrogen dependent MCF-7 cancer cells and their estrogenic activity was further confirmed in MCF-7 transfected with an estrogen receptor reporter plasmid and in HEK239 cells over-expressing the estrogen receptor alpha (ERα). Compound 18 is especially interesting as a potential candidate for therapy since it is highly toxic and selective towards estrogen dependent MCF7 cell lines (IC50 = 5.07 μM versus more than 100 μM for MDA-MB-231) and almost innocuous for normal breast cells (IC50 = 91.46 μM for MCF-12A). Docking studies have shown that compound 18 interacts with the receptor in the same cavity as estradiol although the extra aromatic ring is involved in additional binding interactions with residue W383. The role of W383 and the extended binding mode were confirmed by site-directed mutagenesis.


Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2

Sarah E St John, Katherine C Jensen, Soosung Kang, Yafang Chen, Barbara Calamini, Andrew D Mesecar, Mark A Lipton
PMID: 23953689   DOI: 10.1016/j.bmc.2013.07.037

Abstract

Resveratrol (3,5,4'-trihydroxylstilbene) has been proposed to elicit a variety of positive health effects including protection against cancer and cardiovascular disease. The highest affinity target of resveratrol identified so far is the oxidoreductase enzyme quinone reductase 2 (QR2), which is believed to function in metabolic reduction and detoxification processes; however, evidence exists linking QR2 to the metabolic activation of quinones, which can lead to cell toxicity. Therefore, inhibition of QR2 by resveratrol may protect cells against reactive intermediates and eventually cancer. With the aim of identifying novel inhibitors of QR2, we designed, synthesized, and tested two generations of resveratrol analogue libraries for inhibition of QR2. In addition, X-ray crystal structures of six of the resveratrol analogues in the active site of QR2 were determined. Several novel inhibitors of QR2 were successfully identified as well as a compound that inhibits QR2 with a novel binding orientation.


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